

JNJ-40929837: A Tale of Targeted Engagement Without Clinical Efficacy in Asthma

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Compound of Interest

Compound Name: JNJ-40929837

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The clinical development of **JNJ-40929837**, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), was halted after a Phase 2 clinical trial in patients with mild atopic asthma revealed a critical disconnect between target engagement and clinical efficacy. Despite successfully inhibiting its intended target, the drug failed to produce a significant therapeutic benefit, a finding that highlights the complexities of inflammatory pathways and the challenges of drug development. This guide provides a comparative analysis of **JNJ-40929837** against the established leukotriene receptor antagonist, montelukast, and delves into the experimental data and proposed mechanisms underlying its failure.

JNJ-40929837 was investigated in a randomized, double-blind, three-period crossover study (NCT01241422) designed to evaluate its effectiveness in a bronchial allergen challenge model. [1] The trial compared **JNJ-40929837** with both a placebo and an active comparator, montelukast. While the drug demonstrated substantial inhibition of leukotriene B4 (LTB4), a key pro-inflammatory mediator, it did not translate into a significant improvement in the primary clinical endpoint: the late asthmatic response (LAR) to allergen inhalation.[1] In contrast, montelukast, which acts further down the leukotriene pathway, showed a statistically significant attenuation of the LAR.[1]

This failure is primarily attributed to the dual enzymatic nature of LTA4H. Beyond its role in synthesizing the pro-inflammatory LTB4, LTA4H is also responsible for the degradation of Pro-Gly-Pro (PGP), a potent neutrophil chemoattractant.[2][3] It is hypothesized that by inhibiting LTA4H, **JNJ-40929837** inadvertently led to the accumulation of PGP, thereby counteracting the anti-inflammatory effects of LTB4 reduction.[4][5] Additionally, the inhibition of LTA4H may have

shunted the metabolic pathway towards the production of cysteinyl leukotrienes (CysLTs), which are powerful bronchoconstrictors.^[4] Another factor contributing to the discontinuation of its development was the observation of testicular toxicity in rats, linked to the accumulation of a metabolite.^[4]

Comparative Clinical Efficacy

The primary measure of efficacy in the NCT01241422 trial was the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (3-10 hours post-allergen challenge). The results unequivocally demonstrated the failure of **JNJ-40929837** to provide a clinical benefit over placebo.

Treatment Group	Number of Patients (n)	LS Mean Maximal % Reduction in FEV1 (LAR)	P-value vs. Placebo
Placebo	17	27.7	-
JNJ-40929837	16	28.6	0.63
Montelukast	17	22.6	0.01

Table 1: Comparison of the effect of **JNJ-40929837**, Montelukast, and Placebo on the Late Asthmatic Response (LAR) in a Bronchial Allergen Challenge. Data from NCT01241422.^[1]

Pharmacodynamic and Pharmacokinetic Profiles

While failing on efficacy, **JNJ-40929837** demonstrated excellent target engagement. A Phase 1 study in healthy volunteers showed a greater than 95% inhibition of ex vivo stimulated LTB4 production in the blood at doses of 100 mg or higher.^[4] In the Phase 2 asthma trial, the drug substantially inhibited LTB4 production in whole blood and decreased sputum LTB4 levels.^[1]

Parameter	JNJ-40929837	Montelukast
Mechanism of Action	Inhibitor of Leukotriene A4 Hydrolase (LTA4H)	Antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
Target Engagement	>95% inhibition of LTB4 production in ex vivo stimulated blood.[4]	Blocks the action of LTD4 at the CysLT1 receptor.
Key Efficacy Outcome	No significant attenuation of the late asthmatic response.[1]	Significantly attenuated the late asthmatic response.[1]
Metabolism	Information not readily available.	Extensively metabolized by CYP3A4, 2C8, and 2C9.
Elimination Half-life	Information not readily available.	Approximately 2.7 to 5.5 hours in healthy young adults.

Table 2: Comparative Profile of **JNJ-40929837** and Montelukast.

Experimental Protocols

Bronchial Allergen Challenge (NCT01241422)

This study employed a standardized bronchial allergen challenge model to induce and evaluate early and late asthmatic responses.

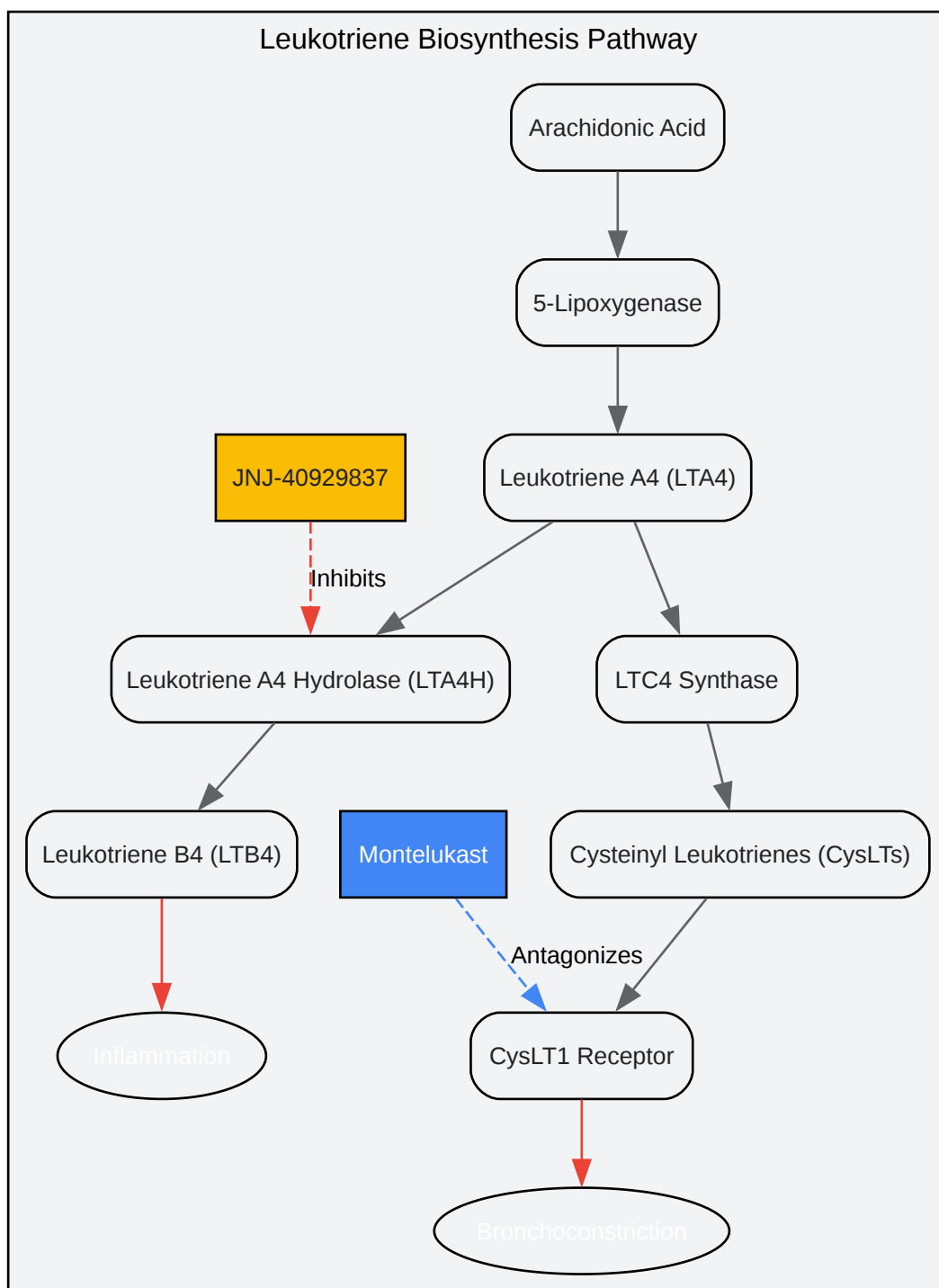
- Study Design: A double-blind, 3-period crossover study.
- Participants: 22 patients with mild, atopic asthma.
- Treatment Arms:
 - **JNJ-40929837**: 100 mg/day for 6 days, followed by 50 mg on day 7.[1]
 - Montelukast: 10 mg/day for 6 days.[1]
 - Placebo: Matched to the active treatments.

- Allergen Challenge: Performed on day 6 of each treatment period.
- Primary Outcome: Maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1) during the late asthmatic response (LAR), measured from 3 to 10 hours after the allergen challenge.[\[1\]](#)
- Secondary Outcomes:
 - Early asthmatic response (EAR) measured by maximal percent reduction in FEV1.[\[1\]](#)
 - Area under the FEV1/time curve for both EAR and LAR.[\[1\]](#)
 - Change in baseline FEV1 after 5 days of treatment.[\[1\]](#)
 - Safety and tolerability.
 - Correlation of **JNJ-40929837** to A23187-stimulated whole blood LTB4 levels and sputum basal LTB4 levels.[\[1\]](#)

FEV1 Measurement Time Points

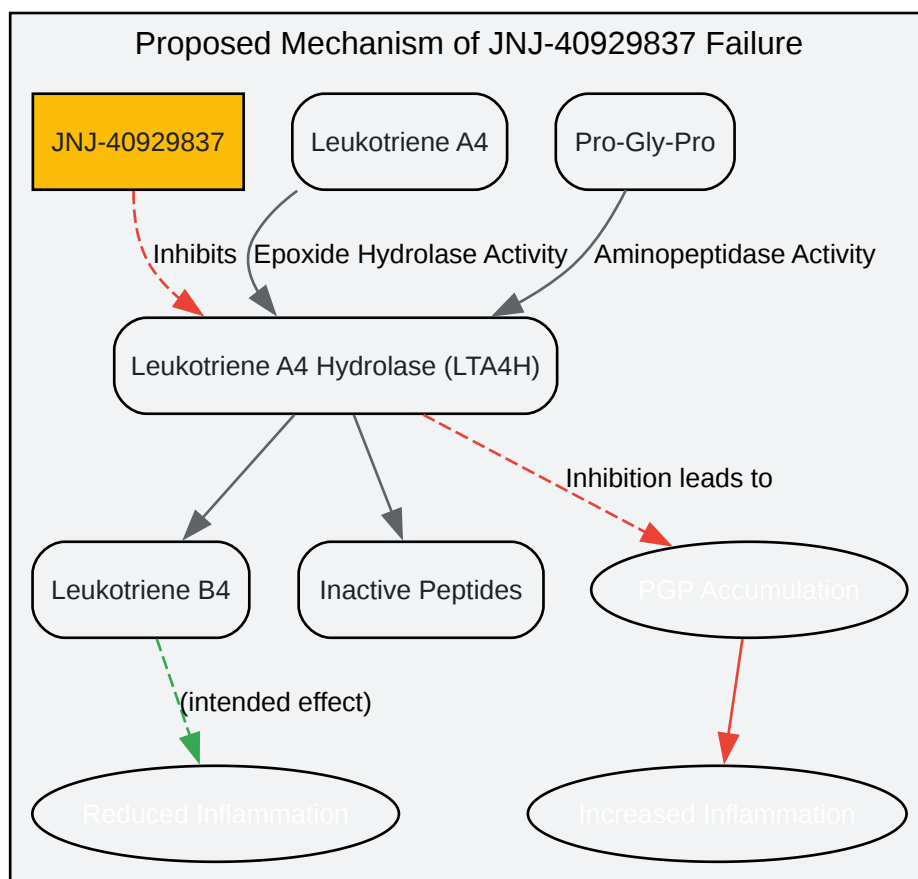
Following the allergen challenge, FEV1 was measured at multiple time points to capture both the early and late asthmatic responses. A typical protocol for such challenges involves measurements at 10, 20, 30, 45, 60, and 90 minutes, followed by hourly measurements for up to 7-10 hours post-challenge to accurately define the LAR.[\[6\]](#)[\[7\]](#)

Visualizing the Mechanisms of Action and Failure



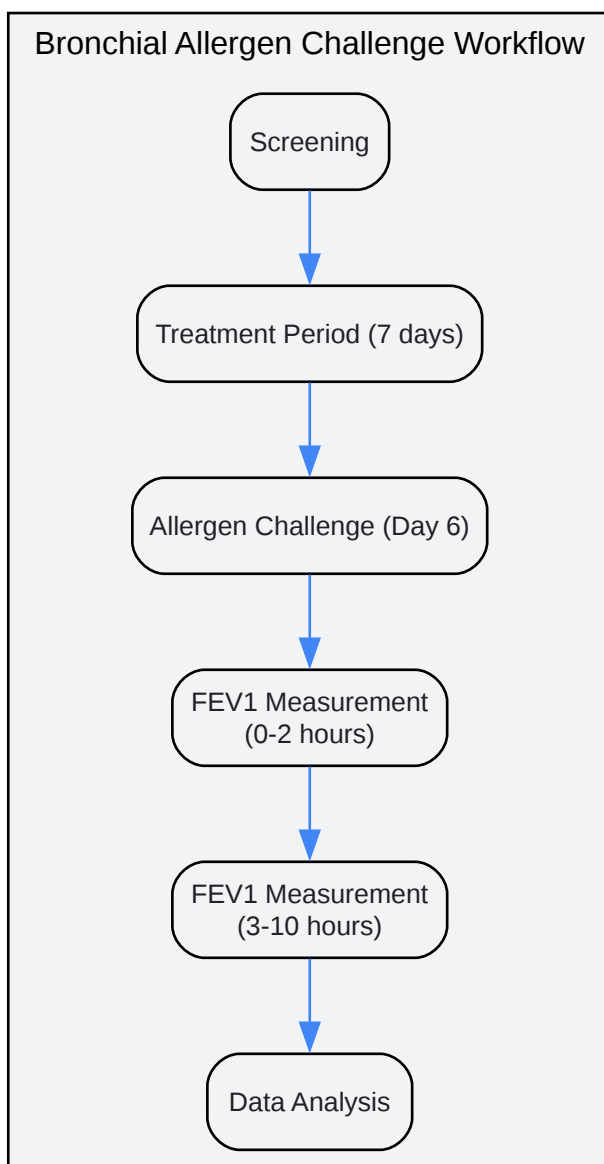
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Figure 1: Leukotriene biosynthesis pathway and points of intervention for **JNJ-40929837** and Montelukast.



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Figure 2: Dual enzymatic activity of LTA4H and the proposed mechanism of failure for **JNJ-40929837**.



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Figure 3: Simplified workflow of the bronchial allergen challenge model used in the NCT01241422 trial.

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